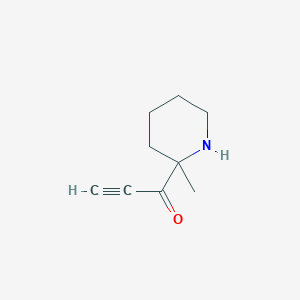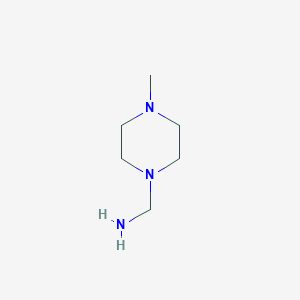
(2R)-2-amino-3-(1-hydroxyhexan-3-ylsulfanyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-amino-3-(1-hydroxyhexan-3-ylsulfanyl)propanoic acid is a chiral amino acid derivative with a unique structure that includes an amino group, a hydroxyhexylsulfanyl side chain, and a carboxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(1-hydroxyhexan-3-ylsulfanyl)propanoic acid can be achieved through several methods. One common approach involves the Strecker synthesis, which includes the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile, followed by hydrolysis to yield the desired amino acid . Another method involves the use of hexamethylenetetramine as a reagent in organic synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale Strecker synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-amino-3-(1-hydroxyhexan-3-ylsulfanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyhexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyhexylsulfanyl group can yield sulfoxides or sulfones, while reduction of the amino group can produce primary amines.
Aplicaciones Científicas De Investigación
(2R)-2-amino-3-(1-hydroxyhexan-3-ylsulfanyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study enzyme-substrate interactions and protein folding.
Industry: It may be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (2R)-2-amino-3-(1-hydroxyhexan-3-ylsulfanyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes or receptors, while the hydroxyhexylsulfanyl side chain can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-amino-3-(1-hydroxyhexyl)propanoic acid: Lacks the sulfanyl group, which may affect its reactivity and interactions.
(2R)-2-amino-3-(1-hydroxybutylsulfanyl)propanoic acid: Has a shorter hydroxyalkyl chain, which may influence its solubility and biological activity.
Uniqueness
The presence of the hydroxyhexylsulfanyl side chain in (2R)-2-amino-3-(1-hydroxyhexan-3-ylsulfanyl)propanoic acid makes it unique compared to other amino acid derivatives. This structural feature can enhance its ability to interact with specific molecular targets and pathways, making it a valuable compound for research and development .
Propiedades
Número CAS |
205173-20-2 |
|---|---|
Fórmula molecular |
C9H19NO3S |
Peso molecular |
221.32 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(1-hydroxyhexan-3-ylsulfanyl)propanoic acid |
InChI |
InChI=1S/C9H19NO3S/c1-2-3-7(4-5-11)14-6-8(10)9(12)13/h7-8,11H,2-6,10H2,1H3,(H,12,13)/t7?,8-/m0/s1 |
Clave InChI |
GTJBXOQYHBJVCS-MQWKRIRWSA-N |
SMILES isomérico |
CCCC(CCO)SC[C@@H](C(=O)O)N |
SMILES canónico |
CCCC(CCO)SCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B13152470.png)


![tert-butyl N-[4-(quinolin-4-yloxy)phenyl]carbamate](/img/structure/B13152487.png)


![2-(2-Aminoethyl)-4-azatricyclo[4.2.1.0,3,7]nonan-2-ol](/img/structure/B13152496.png)
![3H-Imidazo[4,5-c]pyridine,2-(2-chlorophenyl)-4,5,6,7-tetrahydro-](/img/structure/B13152498.png)


![1-[5-(Aminomethyl)oxolan-2-yl]propan-1-one](/img/structure/B13152508.png)



